5-Bromo-2-methyl-[1,3]oxazolo[4,5-b]pyridine
Description
Properties
IUPAC Name |
5-bromo-2-methyl-[1,3]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c1-4-9-7-5(11-4)2-3-6(8)10-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXLGAPIEGAEQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196155-00-6 | |
| Record name | 5-bromo-2-methyl-[1,3]oxazolo[4,5-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Oxazolo[4,5-b]pyridine Scaffold
The fusion of pyridine and oxazole rings creates the oxazolo[4,5-b]pyridine heterocyclic system, a scaffold of significant interest in medicinal chemistry. This structural motif is recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets. The incorporation of a bromine atom and a methyl group, as in 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine, offers synthetic handles for further molecular elaboration and can significantly influence the compound's physicochemical properties and biological activity. This guide provides a comprehensive overview of 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine, focusing on its chemical identity, a plausible synthetic route, and its potential as a building block in the development of novel therapeutics.
Core Compound Identification
The fundamental chemical identifiers for 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine are crucial for its unambiguous documentation and procurement in a research and development setting.
| Identifier | Value |
| CAS Number | 1196155-00-6[1] |
| Molecular Formula | C₇H₅BrN₂O[1] |
| Molecular Weight | 213.03 g/mol [1] |
Synthesis and Mechanistic Considerations
While specific literature detailing the synthesis of 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine is not abundant, a highly plausible and efficient synthetic route can be extrapolated from the well-established synthesis of its isomer, 6-Bromo-2-methyl-oxazolo[4,5-b]pyridine[2]. The key transformation involves the cyclization of an ortho-amino hydroxy pyridine with a reagent that provides the 2-methyl group of the oxazole ring.
A likely precursor for this synthesis is 2-amino-5-bromo-3-hydroxypyridine. The synthesis would proceed via a condensation reaction with a suitable reagent like triethyl orthoacetate, followed by acid-catalyzed cyclization.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of 2-amino-5-bromo-3-hydroxypyridine (1 equivalent) in triethyl orthoacetate (excess, acting as both reagent and solvent), add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heating: Stir the reaction mixture at an elevated temperature (e.g., 130°C) for a designated period (e.g., 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water to remove the catalyst and other water-soluble impurities.
-
Purification: Dry the organic phase over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by crystallization from a suitable solvent like ethanol to yield the final product.
The rationale behind this one-pot approach is its efficiency and atom economy. Triethyl orthoacetate serves as the source for the C2-methyl group of the oxazole ring, and the acidic catalyst facilitates the intramolecular cyclization to form the fused heterocyclic system.
Applications in Drug Discovery and Medicinal Chemistry
The oxazolo[4,5-b]pyridine scaffold is a versatile template for designing bioactive molecules. The presence of the bromo-substituent at the 5-position is particularly advantageous for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR).
Derivatives of the oxazolo[4,5-b]pyridine core have been investigated for a variety of therapeutic applications:
-
Antitumor Agents: Certain oxazolo[4,5-b]pyridine derivatives have been designed and synthesized as potential antitumor agents, targeting enzymes like human DNA topoisomerase IIα[3]. The planar nature of the fused ring system allows for potential intercalation with DNA or interaction with the active sites of enzymes involved in cell proliferation.
-
Antimicrobial Activity: The related thiazolo[4,5-b]pyridine scaffold has shown promise in the development of new antimicrobial agents.[4] This suggests that oxazolo[4,5-b]pyridines could also exhibit antibacterial or antifungal properties.
-
Kinase Inhibitors: Fused heterocyclic systems are common motifs in the design of kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. The oxazolo[4,5-b]pyridine scaffold could be explored for this purpose.
The 5-bromo-2-methyl derivative serves as a key intermediate for building libraries of compounds for high-throughput screening to identify novel drug candidates.
Physicochemical and Safety Profile
Detailed experimental data for 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine is not widely published. However, based on related structures, the following can be inferred:
| Property | Predicted/Inferred Value |
| Appearance | Likely a solid at room temperature. |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
| Stability | Stable under normal laboratory conditions. |
Safety and Handling
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[5]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[5]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
-
Toxicity: Brominated aromatic compounds can be irritants and may be harmful if swallowed or absorbed through the skin. Handle with care.
Conclusion
5-Bromo-2-methyl-oxazolo[4,5-b]pyridine is a valuable heterocyclic building block with significant potential in drug discovery and development. Its straightforward synthesis from readily available precursors and the synthetic versatility offered by the bromine substituent make it an attractive starting point for the creation of diverse chemical libraries. The established biological activities of the broader oxazolo[4,5-b]pyridine class of compounds, particularly in oncology and infectious diseases, provide a strong rationale for the further investigation and derivatization of this promising scaffold. As with any novel chemical entity, appropriate safety precautions should be observed during its handling and use in the laboratory.
References
-
Andleeb, S., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(23), 7294. [Link]
-
Anter, N. M., et al. (2025). Discovery of thiazolo[5′,4′:5,6]pyrido[2,3-d]pyrimidine, thiazolo[5′,4′:5,6]pyrido[2,3-d][3][4]oxazin & thiazolo[4,5-b]pyridine derivatives as novel CDK2 inhibitors: Synthesis, biological evaluation and in-silico studies. ResearchGate. [Link]
-
Bozdağ, M., et al. (2021). Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Bioorganic Chemistry, 112, 104913. [Link]
- Google Patents. (n.d.). CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone.
-
Guillon, J., et al. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. HAL Open Science. [Link]
-
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]
-
Pipzine Chemicals. (n.d.). Oxazolo[4,5-b]pyridine, 2-Methyl- Properties, Uses, Safety & Synthesis. Pipzine Chemicals. [Link]
-
PubChem. (n.d.). Oxazolo(4,5-b)pyridine. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2001). Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. ResearchGate. [Link]
-
ResearchGate. (2022). Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using HClO4·SiO2 as supported catalyst. ResearchGate. [Link]
Sources
- 1. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-BROMO-2-METHYLOXAZOLO[4,5-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. fishersci.com [fishersci.com]
A Guide to the Spectroscopic Characterization of 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine
Abstract
5-Bromo-2-methyl-oxazolo[4,5-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with any synthetic molecule destined for high-value applications, unambiguous structural confirmation is paramount. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to verify the identity and purity of this compound. The narrative moves beyond a simple recitation of data, focusing on the causal relationships between molecular structure and spectral output. Each section includes field-proven experimental protocols, detailed data interpretation, and summary tables, establishing a self-validating framework for researchers, scientists, and drug development professionals.
Molecular and Spectroscopic Identity
The foundational step in any analytical endeavor is to establish the basic molecular properties. 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine is a fused bicyclic system where an oxazole ring is annulated to a pyridine ring. This architecture imparts specific electronic and structural features that are directly interrogated by spectroscopic methods.
| Property | Value | Source |
| CAS Number | 1196155-00-6 | BLDpharm[1] |
| Molecular Formula | C₇H₅BrN₂O | BLDpharm[1] |
| Molecular Weight | 213.03 g/mol | BLDpharm[1] |
The following sections will detail how NMR spectroscopy elucidates the precise arrangement of atoms, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and elemental composition. Together, they form a cohesive and self-validating analytical workflow.
Caption: Molecular Structure of 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a complete structural assignment can be made.
Expertise-Driven Experimental Protocol
A robust NMR dataset begins with meticulous sample preparation and instrument setup. The causality is simple: high-quality data minimizes ambiguity in interpretation.
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Sample Preparation: Dissolve ~5-10 mg of 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is often preferred for its volatility and minimal signal overlap, but DMSO-d₆ is an excellent alternative for compounds with lower solubility.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).
-
Instrumentation: Acquire data on a 400 MHz (or higher) spectrometer. Higher field strengths improve signal dispersion and simplify the interpretation of complex spectra.
-
¹H NMR Acquisition: Set the spectral width to cover a range of -2 to 12 ppm. Use a 30° pulse angle and a relaxation delay of 2 seconds to ensure accurate signal integration. Acquire at least 16 scans.
-
¹³C NMR Acquisition: Use a standard broadband proton-decoupled pulse sequence. A spectral width of 0 to 220 ppm is typical. A longer relaxation delay (5 seconds) and a larger number of scans (>1024) are required due to the lower natural abundance of the ¹³C isotope.
¹H NMR: Predicted Data Interpretation
Based on the structure and data from analogous compounds like N-[5-bromo-2-methylpyridine-3-yl]acetamide[2], the following proton signals are predicted:
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Aromatic Protons (Pyridine Ring): The two protons on the pyridine moiety are in different chemical environments. The proton at position 7 (adjacent to the bromine) is expected to be downfield due to the anisotropic effect of the bromine atom. The proton at position 5 will be slightly more upfield. They will appear as two distinct doublets due to mutual meta coupling, though the coupling constant (⁴JHH) will be small (typically 2-3 Hz).
-
Methyl Protons (-CH₃): The three protons of the methyl group at position 2 are chemically equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. Its chemical shift will be in the aliphatic region but slightly downfield due to the attachment to the electron-withdrawing oxazole ring system.
¹³C NMR: Predicted Data Interpretation
The proton-decoupled ¹³C NMR spectrum is expected to show 7 distinct signals, corresponding to the 7 carbon atoms in the molecule.
-
Aromatic Carbons: The five carbons of the fused ring system will appear in the aromatic region (typically 110-165 ppm). The carbon atom bonded to bromine (C-7) will be significantly shielded compared to a C-H carbon, appearing at a lower chemical shift. The quaternary carbons (C-3a, C-8a, and C-2) will typically show lower intensity signals.
-
Methyl Carbon (-CH₃): The methyl carbon will appear as a single, sharp peak in the upfield region of the spectrum.
Summary of Predicted NMR Data
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Signal 1 | ~8.4 - 8.6 | d | H-5 |
| Signal 2 | ~8.1 - 8.3 | d | H-7 |
| Signal 3 | ~2.6 - 2.8 | s | 2-CH₃ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | |
| Signal 1 | ~165 | C-2 | |
| Signal 2 | ~155 | C-8a | |
| Signal 3 | ~148 | C-5 | |
| Signal 4 | ~142 | C-3a | |
| Signal 5 | ~125 | C-7 | |
| Signal 6 | ~115 | C-6 | |
| Signal 7 | ~15 | 2-CH₃ |
Note: These are predicted values based on established principles and data from similar structures. Actual experimental values may vary slightly based on solvent and experimental conditions.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy provides a rapid and effective method for identifying the functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds, creating a unique "fingerprint" for the compound.
Trustworthy Experimental Protocol
The choice of sampling technique is crucial for obtaining a high-quality IR spectrum.
-
Technique: Attenuated Total Reflectance (ATR) is the modern standard, requiring minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal (typically diamond or germanium).
-
Alternative (KBr Pellet): For a more traditional approach, grind ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder and press into a thin, transparent pellet[3]. This ensures a uniform sample distribution.
-
Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹. A resolution of 4 cm⁻¹ is sufficient for most applications. Perform a background scan of the empty ATR crystal or a blank KBr pellet before scanning the sample to subtract atmospheric (CO₂, H₂O) and accessory absorbances.
Interpretation of Key IR Absorption Bands
The structure of 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine suggests several characteristic vibrational modes.
-
Aromatic C-H Stretching: A group of weak to medium bands is expected above 3000 cm⁻¹.
-
Aliphatic C-H Stretching: Absorption bands corresponding to the methyl group C-H stretching will appear just below 3000 cm⁻¹.
-
C=N and C=C Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings are expected in the 1650-1450 cm⁻¹ region. This is a highly characteristic region for heterocyclic aromatic compounds.
-
C-O Stretching: The C-O-C stretch of the oxazole ring typically appears as a strong band in the 1250-1050 cm⁻¹ region.
-
C-Br Stretching: The vibration of the carbon-bromine bond is expected in the far-infrared region, typically between 600-500 cm⁻¹.
Summary of Predicted IR Data
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine) |
| 2980 - 2850 | C-H Stretch | Aliphatic (Methyl) |
| 1620 - 1550 | C=N Stretch | Pyridine & Oxazole |
| 1500 - 1450 | C=C Stretch | Aromatic Rings |
| 1250 - 1050 | C-O Stretch | Oxazole Ring |
| ~850 | C-H Bend (out-of-plane) | Aromatic |
| 600 - 500 | C-Br Stretch | Bromo-Aryl |
Mass Spectrometry (MS) Analysis
Mass spectrometry is the definitive technique for confirming the molecular weight of a compound. It also provides crucial information about its elemental composition and structural integrity through the analysis of fragmentation patterns.
Authoritative Experimental Protocol
-
Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, typically yielding the protonated molecule [M+H]⁺. Electron Ionization (EI) is a higher-energy method that provides more extensive fragmentation, which is useful for structural elucidation.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap analyzer is essential. This allows for the determination of the exact mass to within a few parts per million (ppm), enabling the unambiguous confirmation of the molecular formula.
-
Sample Introduction: The sample can be introduced directly via an infusion pump (for ESI) or a direct insertion probe (for EI).
Data Interpretation: A Self-Validating System
The mass spectrum provides multiple layers of validation that must be consistent with the proposed structure.
-
Molecular Ion Peak: The most critical piece of data is the mass-to-charge ratio (m/z) of the molecular ion. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the mass spectrum will exhibit a characteristic "doublet" for the molecular ion peak (M⁺) and any bromine-containing fragments. The two peaks will be separated by 2 Da and have almost identical intensities.
-
[M]⁺ for C₇H₅⁷⁹BrN₂O: m/z = 211.9585
-
[M+2]⁺ for C₇H₅⁸¹BrN₂O: m/z = 213.9565
-
-
Fragmentation Pattern: The EI mass spectrum will reveal fragmentation pathways that are logical consequences of the molecular structure. The weakest bonds are most likely to break.
Caption: Predicted Key Fragmentation Pathways in EI-MS.
Summary of Predicted MS Data
| m/z (Mass/Charge) | Proposed Identity | Key Feature |
| 212 / 214 | [C₇H₅BrN₂O]⁺ (Molecular Ion) | Isotopic doublet with ~1:1 intensity ratio |
| 197 / 199 | [M - CH₃]⁺ | Loss of the methyl radical |
| 133 | [M - Br]⁺ | Loss of the bromine radical |
Conclusion
The structural elucidation of 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine is achieved through a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy maps the C-H framework, IR spectroscopy confirms the presence of key functional groups (C=N, C=C, C-O), and high-resolution mass spectrometry validates the molecular weight and elemental formula via its exact mass and characteristic bromine isotopic pattern. The consistency across these datasets provides a high degree of confidence in the compound's identity and purity, a non-negotiable requirement for its application in research and development.
References
- CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
-
Efficient Synthesis of Novel Pyridine-Based Derivatives... MDPI. [Link]
-
INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Journal of Indian Research. [Link]
-
5-bromo-3-methyl-[4][5]oxazolo[5,4-b]pyridine. PubChemLite. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
Sources
- 1. 1196155-00-6|5-Bromo-2-methyloxazolo[4,5-b]pyridine|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. jir.mewaruniversity.org [jir.mewaruniversity.org]
- 4. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]
- 5. CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google Patents [patents.google.com]
An In-Depth Technical Guide to 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine: Sourcing, Synthesis, and Application
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the procurement and application of 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine. The oxazolo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of novel therapeutic agents. This specific bromo-substituted derivative serves as a critical building block in the synthesis of more complex molecules, particularly in the exploration of new anticancer and antibacterial agents.[1][2] This document provides an in-depth analysis of its commercial availability, key chemical properties, a representative synthetic protocol, and essential safety considerations to empower your research and development endeavors.
Core Compound Properties and Identification
A precise understanding of a compound's fundamental properties is the bedrock of any successful research campaign. 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine is a heterocyclic compound whose structure lends itself to a variety of chemical modifications, making it a versatile intermediate.
| Property | Value | Source(s) |
| CAS Number | 1196155-00-6 | [3] |
| Molecular Formula | C₇H₅BrN₂O | [3] |
| Molecular Weight | 213.03 g/mol | [3] |
| MDL Number | MFCD11110206 | [3] |
| SMILES | CC1=NC2=NC(Br)=CC=C2O1 | [3] |
The presence of the bromine atom at the 5-position provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to build molecular complexity. The methyl group at the 2-position influences the electronic properties and steric environment of the oxazole ring.
Chemical Structure
Caption: Chemical structure of 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine.
Commercial Availability and Sourcing
5-Bromo-2-methyl-oxazolo[4,5-b]pyridine is available from a select number of specialized chemical suppliers. It is typically sold for research and development purposes and is not intended for household or drug use.[4] When sourcing this compound, it is crucial to request a Certificate of Analysis (CoA) to verify purity and identity.
| Supplier | Catalog Number (Example) | Purity/Notes | Website (URL) |
| BLDpharm | 1196155-00-6 | Research Use Only. Often requires cold-chain transportation. | [3] |
| Crysdot LLC | CD00019341 (for a related isomer) | Inquire for availability and purity. Note: This is for 5-Bromo-[3][5]oxazolo[5,4-b]pyridin-2-amine, an analog. | |
| Excenen PharmaTech | EX-A13082 (for a related isomer) | >98% purity. Note: This is for 7-bromo-2-methyl-[3][5]oxazolo[5,4-b]pyridine. | [6] |
Note: The availability and catalog numbers from suppliers can change. It is recommended to verify directly with the suppliers for the most current information.
Applications in Research and Drug Discovery
The oxazolo[4,5-b]pyridine core is of significant interest due to its presence in molecules with diverse biological activities. Research has shown that derivatives of this scaffold can exhibit potent therapeutic properties.
-
Antitumor Agents: Certain oxazolo[4,5-b]pyridines have been investigated as potential antitumor agents that target human topoisomerase IIα (hTopo IIα), an important enzyme in cancer treatment.[1] The development of novel, highly active, and low-toxicity anticancer drugs is a primary goal in medicinal chemistry.[1]
-
Antibacterial Agents: The fusion of a pyridine ring with other heterocyclic systems, such as oxazole, is a proven strategy for developing new antibacterial drugs.[2] These compounds have shown efficacy against Gram-positive bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA).[2]
-
Synthetic Intermediate: As a brominated heterocycle, 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine is a valuable intermediate. The bromine atom serves as a key functional group for building more complex molecular architectures through metal-catalyzed cross-coupling reactions, enabling the synthesis of libraries of compounds for screening and lead optimization.[5]
Representative Synthetic Protocol
While the exact proprietary synthesis method for commercial 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine may not be public, a reliable protocol for a closely related analog, 6-Bromo-2-methyl-oxazolo[4,5-b]pyridine, demonstrates the core chemistry involved in forming the oxazole ring. This reaction involves the condensation and cyclization of an aminohydroxypyridine with an orthoester.
Reaction: Synthesis of 6-Bromo-2-methyl-oxazolo[4,5-b]pyridine.[7]
Sources
- 1. Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1196155-00-6|5-Bromo-2-methyloxazolo[4,5-b]pyridine|BLD Pharm [bldpharm.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. mdpi.com [mdpi.com]
- 6. excenen.com [excenen.com]
- 7. 6-BROMO-2-METHYLOXAZOLO[4,5-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Synthesis of 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine: An Application Note and Protocol
Introduction
The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding interactions have led to its incorporation into a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents. The targeted introduction of functional groups onto this core structure is of paramount importance for the development of novel compounds with tailored properties. This application note provides a detailed, two-part protocol for the synthesis of 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine, a valuable building block for further chemical elaboration.
The synthetic strategy hinges on the initial preparation of the key intermediate, 2-amino-5-bromo-3-hydroxypyridine, followed by a cyclization reaction to construct the oxazole ring. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also insights into the rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Overall Synthetic Scheme
The synthesis of 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine is accomplished in two main stages. The first stage involves a three-step synthesis of the crucial intermediate, 2-amino-5-bromo-3-hydroxypyridine, starting from 2-amino-3-hydroxypyridine. The second stage is the cyclization of this intermediate with acetic anhydride to yield the final product.
Caption: Overall synthetic workflow.
Part A: Synthesis of 2-amino-5-bromo-3-hydroxypyridine
This multi-step synthesis provides a reliable method for obtaining the key intermediate, 2-amino-5-bromo-3-hydroxypyridine, which is a versatile precursor for various heterocyclic compounds.[1][2]
Step 1: Ring Closure to 3H-oxazolo[4,5-b]pyridin-2-one
This initial step involves the formation of a cyclic carbamate from the ortho-amino and hydroxyl functionalities of the starting material. The use of N,N'-Carbonyldiimidazole (CDI) and bis(trichloromethyl) carbonate (BTC) in tandem is an effective method for this transformation.
Protocol:
-
In a round-bottom flask, dissolve 2-amino-3-hydroxypyridine in anhydrous tetrahydrofuran (THF).
-
Stir the solution at room temperature and add N,N'-Carbonyldiimidazole (CDI). Continue stirring for approximately 1.5 hours until the CDI has completely dissolved.
-
Cool the reaction mixture to 0 °C using an ice-salt bath.
-
Carefully add bis(trichloromethyl) carbonate (BTC) in portions.
-
After the addition is complete, heat the mixture to reflux for about 1 hour.
-
Upon completion of the reaction (monitored by TLC), filter the mixture.
-
Wash the resulting filter cake with water and dry to obtain the crude 3H-oxazolo[4,5-b]pyridin-2-one as a light yellow powder. This crude product can be used directly in the next step without further purification.[1]
| Reagent/Solvent | Molar Ratio (relative to starting material) | Key Function |
| 2-amino-3-hydroxypyridine | 1.0 | Starting Material |
| N,N'-Carbonyldiimidazole (CDI) | 1.0 - 1.2 | Carbonyl source for cyclization |
| Bis(trichloromethyl) carbonate (BTC) | 0.4 - 0.5 | Activating agent |
| Tetrahydrofuran (THF) | - | Anhydrous Solvent |
Step 2: Photocatalytic Bromination
This step introduces the bromine atom at the 5-position of the pyridine ring. The use of a photoinitiator allows for a controlled bromination reaction.
Protocol:
-
In a quartz glass three-necked flask, add the crude 3H-oxazolo[4,5-b]pyridin-2-one from the previous step and an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).[1]
-
Add a catalytic amount of a suitable photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-1-propanone).
-
Irradiate the flask with a UV lamp while maintaining the temperature of the reaction mixture at 0-5 °C.
-
Slowly add a solution of liquid bromine in DMF dropwise.
-
After the addition is complete, continue the photoreaction at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction by TLC. Once complete, pour the reaction mixture into an ice-water mixture and stir.
-
Filter the resulting precipitate, wash the filter cake with water, and dry to obtain the crude 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one as a yellow solid. This crude product can be used directly in the next step.[1]
Step 3: Hydrolysis to 2-amino-5-bromo-3-hydroxypyridine
The final step in the synthesis of the intermediate is the hydrolysis of the cyclic carbamate to reveal the amino and hydroxyl groups.
Protocol:
-
To a three-necked flask, add the crude 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one.
-
Add a 10% aqueous solution of sodium hydroxide and heat the mixture to reflux.
-
Monitor the reaction by TLC. Once the starting material is completely consumed, cool the reaction mixture to room temperature.
-
Carefully adjust the pH of the solution to 6-7 by the dropwise addition of 5% dilute hydrochloric acid.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 2-amino-5-bromo-3-hydroxypyridine as a gray-brown solid.[1] The product can be further purified by column chromatography if necessary. An alternative reported method for synthesizing this intermediate involves the nucleophilic substitution of 2-amino-3,5-dibromopyridine with potassium hydroxide in an autoclave at high temperature, which may be suitable for larger scale preparations.[3][4]
Part B: Synthesis of 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine
This final stage involves the construction of the 2-methyl-oxazole ring through the cyclization of the ortho-amino-hydroxy-pyridine intermediate with acetic anhydride.
Mechanism and Rationale
The reaction proceeds via an initial N-acylation of the amino group of 2-amino-5-bromo-3-hydroxypyridine by acetic anhydride. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the newly formed amide carbonyl. Subsequent dehydration leads to the formation of the aromatic oxazole ring. Acetic anhydride serves as both the acetylating agent and a dehydrating agent in this one-pot reaction.
Caption: Proposed cyclization mechanism.
Protocol
-
In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-5-bromo-3-hydroxypyridine in an excess of acetic anhydride.
-
Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice water to quench the excess acetic anhydride.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water).
| Reagent/Solvent | Molar Ratio (relative to intermediate) | Key Function |
| 2-amino-5-bromo-3-hydroxypyridine | 1.0 | Key Intermediate |
| Acetic Anhydride | Excess | Acetylating and Dehydrating Agent |
| Sodium Bicarbonate (aq. sat.) | - | Neutralizing Agent |
| Ethyl Acetate | - | Extraction Solvent |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine. By following the outlined procedures, researchers can reliably access this valuable heterocyclic building block. The provided rationale for each step aims to empower scientists to not only replicate the synthesis but also to adapt and apply these principles to the synthesis of other related derivatives.
References
- CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google P
-
Synthesis of 2-amino-3-hydroxy-5-bromopyridine - PrepChem.com. (URL: [Link])
- CN111943885A - Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine - Google P
- US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google P
- 2-amino-3-hydroxypyridine and its preparation method and purific
-
2,3-diaminopyridine - Organic Syntheses Procedure. (URL: [Link])
-
2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem. (URL: [Link])
-
Synthesis of 2-Amino-5-bromopyridine - ResearchGate. (URL: [Link])
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (URL: [Link])
-
No.3|447-452| May-July|2021 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN: HLEEA - 447 Heterocyclic Letters Vol. 11. (URL: [Link])
- CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google P
Sources
- 1. CN111943885A - Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. prepchem.com [prepchem.com]
- 4. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]
Application Notes & Protocols: Chemical Derivatization of the 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine Core
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Oxazolo[4,5-b]pyridine Scaffold
The oxazolo[4,5-b]pyridine ring system is a privileged heterocyclic scaffold in medicinal chemistry and materials science. As a structural isostere of purine bases like adenine and guanine, this motif can interact with biological targets involved in nucleic acid synthesis, potentially leading to antimicrobial or anticancer activities.[1][2] Its derivatives have been investigated for a wide range of biological functions, including kinase inhibition and anti-inflammatory effects.[2][3]
The 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine variant is a particularly versatile building block for chemical library synthesis. It possesses two primary, orthogonal sites for chemical modification: the C5-bromine atom, which is an ideal handle for transition-metal-catalyzed cross-coupling reactions, and the C2-methyl group, which can be modified or replaced to modulate steric and electronic properties. This guide provides an in-depth exploration of the key derivatization strategies for this core, complete with detailed protocols and the scientific rationale behind the experimental choices.
Overview of Derivatization Pathways
The chemical reactivity of the 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine core is dominated by the functionalities at the C5 and C2 positions. The C5-bromine atom serves as a classical electrophilic partner in a host of palladium-catalyzed reactions, while the C2-position's substituent is typically installed during the formation of the oxazole ring.
Caption: Key derivatization sites on the oxazolo[4,5-b]pyridine core.
Part 1: Palladium-Catalyzed Cross-Coupling at the C5-Position
The carbon-bromine bond at the C5 position is the most versatile handle for introducing structural diversity. Palladium-catalyzed cross-coupling reactions are the gold standard for this purpose, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
Expertise & Rationale: The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl and hetero-biaryl linkages, which are common motifs in pharmacologically active molecules. The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[4]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the oxazolopyridine, forming a Pd(II) complex.[4]
-
Transmetalation: The organic group from an activated boronic acid or ester is transferred to the palladium center. This step is typically facilitated by a base (e.g., K₂CO₃, K₃PO₄), which activates the boronic acid to form a more nucleophilic boronate species.[5]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.[4]
The choice of ligand, base, and solvent is critical for success, especially with electron-rich or sterically hindered heteroaromatic halides.[6] Phosphine ligands like P(t-Bu)₃ or PPh₃ stabilize the palladium catalyst, while aqueous solvent mixtures (e.g., dioxane/water) often accelerate the reaction.[7]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).
-
Solvent Addition & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Seal the vial and heat the reaction mixture to 85-100 °C with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-methyl-oxazolo[4,5-b]pyridine.[6][7]
| Coupling Partner (Ar-B(OH)₂) | Catalyst | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 80-90 |
| 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 70-85 |
| 2-Thiopheneboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | 75-90 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
Expertise & Rationale: The Buchwald-Hartwig amination is an indispensable tool for forming carbon-nitrogen bonds, allowing the introduction of primary and secondary amines onto the heteroaromatic core.[8] This reaction is mechanistically similar to the Suzuki coupling but requires a different set of conditions. A key challenge is preventing the amine substrate from simply coordinating to and deactivating the palladium catalyst. This is overcome by using:
-
Bulky, Electron-Rich Ligands: Ligands like biarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are crucial.[9][10] They promote the reductive elimination step and prevent the formation of stable off-cycle catalyst-amine complexes.
-
Strong, Non-Nucleophilic Bases: A strong base, such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS), is required to deprotonate the amine, making it a more effective nucleophile for the transmetalation step.[11]
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and the appropriate phosphine ligand (e.g., XPhos, 0.08 equiv) to a dry reaction vial. Add the base (NaOtBu, 1.4 equiv).
-
Reagent Addition: Add the 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine (1.0 equiv) and the desired amine (1.2 equiv).
-
Solvent: Add an anhydrous aprotic solvent such as toluene or dioxane.
-
Reaction: Seal the vial and heat to 80-110 °C. Monitor the reaction by TLC or LC-MS until the starting bromide is consumed.
-
Work-up: Cool the reaction, quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl), and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to afford the 5-amino-substituted product.
| Amine Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 80-95 |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 75-90 |
| Benzylamine | PdCl₂(dppf) | LHMDS | Dioxane | 90 | 70-85 |
| n-Butylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 100 | 65-80 |
Mizoroki-Heck Coupling: C-C Bond Formation with Alkenes
Expertise & Rationale: The Mizoroki-Heck reaction allows for the direct arylation of alkenes, providing access to styrenyl and other vinyl-substituted oxazolopyridines.[12] The reaction mechanism involves the oxidative addition of palladium to the C-Br bond, followed by coordination and insertion of the alkene, and finally, β-hydride elimination to release the product and regenerate a palladium-hydride species. A base is required to neutralize the HBr formed and regenerate the Pd(0) catalyst. Microwave irradiation can significantly accelerate this reaction, reducing reaction times from hours to minutes.[12]
Protocol: Microwave-Assisted Mizoroki-Heck Coupling
-
Reagent Preparation: In a microwave reaction vial, combine 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine (1.0 equiv), the alkene (e.g., ethyl acrylate, 1.5 equiv), a palladium source (e.g., Pd(OAc)₂, 0.02 equiv), a phosphine ligand (e.g., PPh₃, 0.04 equiv), and a base (e.g., triethylamine (Et₃N), 2.0-3.0 equiv).
-
Solvent: Add a high-boiling polar aprotic solvent like DMF or NMP.
-
Reaction: Seal the vial and place it in a microwave reactor. Heat to a temperature of 120-160 °C for 10-30 minutes.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Purify the crude product using column chromatography.
Part 2: Derivatization Strategies for the C2-Position
While the C2-methyl group itself is not highly reactive, the C2-substituent can be easily varied during the synthesis of the oxazolopyridine core. This approach provides a powerful method for introducing diversity at this position from the outset.
Expertise & Rationale: The most common synthesis of the 2-methyl-oxazolo[4,5-b]pyridine ring involves the condensation and cyclization of a 2-amino-3-hydroxypyridine precursor with an acetyl source. For instance, reacting 2-amino-5-bromo-3-hydroxypyridine with triethyl orthoacetate directly installs the 2-methyl group.[13] By strategically replacing this reagent, one can install a wide variety of substituents at the C2 position. Using a different orthoester (e.g., triethyl orthopropionate) will yield a 2-ethyl group, while using a carboxylic acid in the presence of a strong dehydrating agent like polyphosphoric acid (PPA) or its ester (PPSE) allows for the installation of more complex aryl or alkyl groups.[14]
Caption: Synthetic strategy for varying the C2-substituent.
Protocol: Synthesis of 2-Substituted-5-bromo-oxazolo[4,5-b]pyridines
-
Reaction Setup: To a round-bottom flask, add 2-amino-5-bromo-3-hydroxypyridine (1.0 equiv).
-
Reagent Addition (Method A - Orthoester): Add an excess of the desired trialkyl orthoester (e.g., triethyl orthoacetate for the 2-methyl group, 5-10 equiv). Add a catalytic amount of an acid catalyst like p-toluenesulfonic acid (p-TsOH, 0.01 equiv).
-
Reagent Addition (Method B - Carboxylic Acid): Add the desired carboxylic acid (1.1 equiv) and polyphosphoric acid (PPA) or polyphosphoric acid ethyl ester (PPSE) as both the solvent and condensing agent.
-
Reaction: Heat the mixture to 130-200 °C, depending on the method and reagents used. The reaction is typically complete within 1-4 hours.
-
Work-up: Cool the reaction mixture. If using an orthoester, concentrate under reduced pressure and purify directly. If using PPA/PPSE, carefully quench the reaction by pouring it onto ice water and neutralizing with a strong base (e.g., NaOH, NaHCO₃) until the product precipitates.
-
Purification: Collect the crude product by filtration or extraction and purify by recrystallization or column chromatography.[13][14]
Conclusion
The 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine core is a highly tractable platform for generating diverse chemical libraries. The C5-bromo position provides a reliable entry point for a suite of robust palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Mizoroki-Heck couplings. Simultaneously, the C2-position can be readily functionalized during the synthesis of the heterocyclic core itself. The protocols and strategies outlined in this guide empower researchers to efficiently explore the chemical space around this valuable scaffold, facilitating the discovery of new molecules with potential applications in drug development and materials science.
References
-
Khan, I. et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]
- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
-
G. E., B. et al. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. PubMed. Available at: [Link]
-
Clark, R. L. et al. (1981). 2-(Substituted phenyl)oxazolo[4,5-b]pyridines and 2-(substituted phenyl)oxazolo[5,4-b]pyridines as nonacidic antiinflammatory agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Baxendale, I. R. et al. (2012). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters. Available at: [Link]
-
Rutkis, M. et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central. Available at: [Link]
-
G. E., B. et al. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ChemRxiv. Available at: [Link]
-
S. P., C. et al. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. Heterocyclic Communications. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
- Palamarchuk, I. V. et al. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry.
-
ChemRxiv. (n.d.). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. Available at: [Link]
- Royal Society of Chemistry. (2024). Metal free C–O bond cleavage: a new strategy for the synthesis of substituted oxazoles.
-
Anguish, P. & G. J., L. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Publishing. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using... Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides... Available at: [Link]
-
Al-Masri, O. A. A. et al. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc. Available at: [Link]
- Palamarchuk, I. V. et al. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry.
-
MDPI. (n.d.). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis of Triazolo[4′,5′:4,5]furo[2,3‑c]pyridine via Post Modification of an Unusual Groebke−Blackburn−Bienaymé M. Available at: [Link]
-
National Institutes of Health. (n.d.). Oxazolo(4,5-b)pyridine. PubChem. Available at: [Link]
-
Liu, C. & H., Z. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews (RSC Publishing). Available at: [Link]
- Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
-
Reeves, J. T. et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Available at: [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
organic-reaction.com. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]
-
National Institutes of Health. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. arkat-usa.org [arkat-usa.org]
- 13. 6-BROMO-2-METHYLOXAZOLO[4,5-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols for Cross-Coupling Reactions Involving 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Oxazolo[4,5-b]pyridine Scaffold
The oxazolo[4,5-b]pyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science. Its rigid, planar structure and the presence of multiple hydrogen bond acceptors render it an attractive scaffold for designing molecules with specific biological activities. Derivatives of oxazolo[4,5-b]pyridine have demonstrated potential as anticancer agents, highlighting the importance of versatile synthetic methodologies for their functionalization.
5-Bromo-2-methyl-oxazolo[4,5-b]pyridine (CAS: 1196155-00-6) is a key building block for the synthesis of a diverse library of derivatives. The bromine atom at the 5-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the exploration of the chemical space around this valuable scaffold. This guide provides detailed application notes and protocols for several key cross-coupling reactions involving this substrate, grounded in established principles for the functionalization of N-heterocycles.
Understanding the Reactivity of 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine
The reactivity of 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine in cross-coupling reactions is influenced by several factors:
-
Electronic Effects: The pyridine ring is electron-deficient, which generally facilitates the oxidative addition of the C-Br bond to a Pd(0) catalyst. The fused oxazole ring further modulates the electronic properties of the pyridine system.
-
Steric Hindrance: The 5-position is relatively unhindered, which is favorable for the approach of the bulky palladium catalyst.
-
Catalyst Inhibition: The presence of two nitrogen atoms in the heterocyclic core can lead to coordination with the palladium center, potentially inhibiting catalytic activity. The choice of appropriate ligands is therefore critical to mitigate this effect and maintain a high catalytic turnover. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to stabilize the active catalytic species and promote the desired reaction pathway.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. Its tolerance of a wide range of functional groups and the commercial availability of a vast array of boronic acids and their derivatives make it a cornerstone of modern organic synthesis.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (or boronate ester) is transferred to the palladium center, displacing the bromide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.
Application Note: A Comprehensive Guide to the Analytical Characterization of 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine
Introduction
5-Bromo-2-methyl-oxazolo[4,5-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its structural similarity to molecules with potential biological activity.[1] As with any novel chemical entity destined for pharmaceutical development, rigorous analytical characterization is paramount to confirm its identity, purity, and stability. This application note provides a detailed guide to the essential analytical methods for the comprehensive characterization of 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine, offering both theoretical insights and practical, step-by-step protocols.
The structural confirmation and purity assessment of this molecule rely on a multi-technique approach, primarily utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[2] Elemental analysis, alongside vibrational spectroscopy techniques such as Fourier-Transform Infrared (FT-IR) and FT-Raman, further corroborates the compound's elemental composition and molecular structure.[3] This guide is designed to equip researchers with the necessary information to establish a robust analytical control strategy for 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the unambiguous structural elucidation of organic molecules. For 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine, ¹H and ¹³C NMR will provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.
Rationale for NMR Analysis
The distinct electronic environments of the protons on the pyridine ring and the methyl group will result in a unique ¹H NMR spectrum with characteristic chemical shifts and coupling patterns. Similarly, the ¹³C NMR spectrum will display a specific number of signals corresponding to each unique carbon atom in the molecule, confirming the carbon skeleton.
Predicted ¹H and ¹³C NMR Data
While experimental data for the target molecule is not publicly available, we can predict the expected chemical shifts based on the analysis of similar structures and computational models.[4]
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl Protons (-CH₃) | ~2.5 | ~15-25 |
| Pyridine Ring Protons | ~7.5 - 8.5 | ~110 - 160 |
| Oxazole Ring Carbon | - | ~150 - 170 |
| Carbonyl Carbon (in oxazole) | - | ~160 - 180 |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Experimental Protocol: NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Materials:
-
5-Bromo-2-methyl-oxazolo[4,5-b]pyridine sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes (5 mm)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to an NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire a larger number of scans due to the lower natural abundance of ¹³C (typically 1024 or more scans).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak or TMS (0 ppm).
-
Integrate the ¹H NMR signals.
-
Analyze the chemical shifts, coupling constants, and integration to assign the signals to the respective protons and carbons in the molecule.
-
Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
Rationale for MS Analysis
Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable soft ionization techniques to determine the accurate mass of the molecular ion ([M+H]⁺). The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which serves as a key diagnostic feature. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecular ion, further confirming the chemical formula.
Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₇H₅BrN₂O |
| Monoisotopic Mass | 211.96 g/mol |
| [M+H]⁺ (for ⁷⁹Br) | 212.97 m/z |
| [M+H]⁺ (for ⁸¹Br) | 214.97 m/z |
Experimental Protocol: LC-MS Analysis
Objective: To determine the molecular weight and obtain fragmentation data for structural confirmation.
Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap).
Materials:
-
5-Bromo-2-methyl-oxazolo[4,5-b]pyridine sample
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Volatile acid (e.g., formic acid)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
LC Method:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Set a suitable flow rate (e.g., 0.2-0.5 mL/min).
-
-
MS Method:
-
Use a positive ion ESI mode.
-
Set the mass range to cover the expected m/z of the molecular ion (e.g., 100-500 m/z).
-
Acquire data in both full scan mode (for molecular weight determination) and tandem MS (MS/MS) mode (for fragmentation analysis). In MS/MS mode, select the [M+H]⁺ ions for collision-induced dissociation (CID).
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to the compound.
-
Identify the [M+H]⁺ ion and observe the characteristic bromine isotopic pattern.
-
For HRMS data, calculate the elemental composition and compare it with the theoretical formula.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions, which can provide further structural confirmation.
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of pharmaceutical compounds and for quantifying impurities.[2]
Rationale for HPLC Analysis
A well-developed reversed-phase HPLC method can separate the main compound from any starting materials, by-products, or degradation products. A UV detector is suitable for this chromophoric molecule. Method validation according to ICH guidelines is crucial for ensuring the reliability of the purity assessment.[5]
Experimental Protocol: Reversed-Phase HPLC
Objective: To develop and validate an HPLC method for the purity assessment of 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine.
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
Materials:
-
5-Bromo-2-methyl-oxazolo[4,5-b]pyridine sample
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers (e.g., phosphate buffer)
-
Acids (e.g., formic acid, trifluoroacetic acid)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Method Development:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) by acquiring a UV spectrum of the compound in the mobile phase.
-
Mobile Phase Selection: Start with a generic gradient of water and acetonitrile (both with 0.1% formic acid). Optimize the gradient to achieve good resolution between the main peak and any impurities.
-
Column Selection: A C18 column is a good starting point. Other stationary phases can be explored if necessary.
-
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) and then dilute it with the mobile phase to a working concentration (e.g., 0.1-1 mg/mL).
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: λmax
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Identify and quantify any impurities relative to the main peak.
-
Vibrational Spectroscopy: FT-IR and FT-Raman
Vibrational spectroscopy provides a molecular fingerprint of the compound, offering complementary information to NMR and MS.[3]
Rationale for Vibrational Spectroscopy
The functional groups present in 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine, such as C=N, C=C, C-O, and C-Br bonds, will have characteristic vibrational frequencies. The combination of FT-IR and FT-Raman spectroscopy provides a more complete vibrational profile.
Experimental Protocol: FT-IR (KBr Pellet Method)
Objective: To obtain the infrared spectrum of the solid sample.
Instrumentation: A Fourier-Transform Infrared spectrometer.
Procedure:
-
Sample Preparation: Grind 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade KBr in an agate mortar.[3]
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Experimental Protocol: FT-Raman Spectroscopy
Objective: To obtain the Raman spectrum of the solid sample.
Instrumentation: A Fourier-Transform Raman spectrometer with a near-infrared (NIR) laser source (e.g., 1064 nm).[3]
Procedure:
-
Sample Preparation: Place a small amount of the powdered sample in a suitable sample holder.
-
Data Acquisition: Acquire the Raman spectrum using an appropriate laser power to avoid sample degradation.[3]
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which is a fundamental method for confirming the empirical and molecular formula.
Rationale for Elemental Analysis
The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the theoretical values calculated from the molecular formula.
Theoretical Elemental Composition
| Element | Theoretical Percentage (%) |
| Carbon (C) | 39.46 |
| Hydrogen (H) | 2.37 |
| Nitrogen (N) | 13.15 |
| Bromine (Br) | 37.50 |
| Oxygen (O) | 7.51 |
Experimental Protocol: Elemental Analysis
Objective: To determine the elemental composition of the sample.
Instrumentation: A CHN elemental analyzer.
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin capsule.
-
Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
-
Data Comparison: Compare the experimental weight percentages with the theoretical values. The results should be within ±0.4% of the theoretical values.
Visualizing the Analytical Workflow
Caption: Workflow for the analytical characterization of 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine.
Conclusion
The comprehensive analytical characterization of 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine requires a synergistic approach employing multiple analytical techniques. This application note has outlined the fundamental principles and provided detailed protocols for NMR, MS, HPLC, vibrational spectroscopy, and elemental analysis. By following these guidelines, researchers and drug development professionals can confidently establish the identity, purity, and structural integrity of this important heterocyclic compound, ensuring a solid foundation for further preclinical and clinical development.
References
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]
- Google Patents. Method for preparing 5-bromo-2-methylpyridine.
-
NIH. 5-Bromo-2-methylpyridine N-oxide. Available at: [Link]
-
NIH. Oxazolo(4,5-b)pyridine. Available at: [Link]
-
IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]
Sources
The Strategic Utility of 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols
Introduction: The Oxazolo[4,5-b]pyridine Scaffold in Kinase Inhibitor Design
The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Kinases, as central regulators of cellular signaling, represent a large and well-validated class of drug targets. The development of small molecules that can effectively modulate kinase activity hinges on the strategic selection of core heterocyclic scaffolds. These scaffolds provide a three-dimensional framework for the precise positioning of pharmacophoric elements that interact with the kinase active site.
The oxazolo[4,5-b]pyridine core has emerged as a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure, combined with the electronic properties of the fused oxazole and pyridine rings, offers a unique combination of features for kinase inhibitor design. The pyridine nitrogen can act as a hydrogen bond acceptor, often forming a crucial interaction with the hinge region of the kinase, a key determinant of inhibitor binding. Furthermore, the scaffold presents multiple vectors for substitution, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
This application note focuses on a key building block for the synthesis of such inhibitors: 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine . The bromine atom at the 5-position serves as a versatile synthetic handle, enabling the introduction of a wide array of substituents through modern cross-coupling methodologies. This allows for the generation of diverse libraries of compounds for screening and lead optimization. The 2-methyl group can also play a role in modulating the electronic properties of the ring system and can be a site for further functionalization.
Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine in the synthesis of novel kinase inhibitors. We will detail the synthesis of the starting material, provide robust protocols for its diversification via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and discuss the application of these derivatives in targeting key kinases such as VEGFR-2 and PI3K.
Synthesis of the Core Scaffold: 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine
A reliable and scalable synthesis of the starting material is paramount for any drug discovery campaign. 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine can be efficiently prepared from commercially available precursors. The following protocol is based on established literature procedures.[1]
Protocol 1: Synthesis of 6-Bromo-2-methyl-oxazolo[4,5-b]pyridine
This protocol describes the cyclization of 2-amino-6-bromo-3-hydroxypyridine with triethyl orthoacetate to form the desired oxazolo[4,5-b]pyridine ring system.
Reaction Scheme:
Caption: Synthesis of 6-Bromo-2-methyl-oxazolo[4,5-b]pyridine.
Materials and Reagents:
| Reagent | Molecular Weight | Quantity (mmol) | Quantity (mass/volume) |
| 2-amino-6-bromo-3-hydroxy-pyridine | 189.01 g/mol | 106 | 20 g |
| Triethyl orthoacetate | 162.22 g/mol | - | 22 mL |
| p-toluenesulfonic acid monohydrate | 190.22 g/mol | catalytic | 0.05 g |
| Ethyl acetate | - | - | As needed |
| Water (deionized) | - | - | As needed |
| Magnesium sulfate (anhydrous) | - | - | As needed |
| Ethanol | - | - | As needed |
Procedure:
-
To a round-bottom flask, add 2-amino-6-bromo-3-hydroxy-pyridine (20 g, 106 mmol) and triethyl orthoacetate (22 mL).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 g).
-
Heat the reaction mixture to 130°C and stir for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (150 mL).
-
Transfer the mixture to a separatory funnel and wash with water (3 x 150 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization from ethanol to afford 6-Bromo-2-methyl-oxazolo[4,5-b]pyridine as yellow-orange crystals.[1]
Diversification of the Scaffold: Key Cross-Coupling Reactions
The true utility of 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine lies in its ability to undergo palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions are two of the most powerful and versatile methods for forming carbon-carbon and carbon-nitrogen bonds, respectively. These reactions allow for the introduction of a vast array of aryl, heteroaryl, and amino substituents at the 5-position of the oxazolopyridine core.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine with Arylboronic Acids
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds.[2][3] The following is a general protocol that can be adapted for coupling 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine with various aryl- and heteroarylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
| Reagent | Role | Example |
| 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine | Electrophile | - |
| Arylboronic acid | Nucleophile | Phenylboronic acid, 4-methoxyphenylboronic acid, etc. |
| Palladium catalyst | Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |
| Base | Activator | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Reaction Medium | 1,4-Dioxane, Toluene, DMF |
General Procedure:
-
To a reaction vessel, add 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent, followed by the palladium catalyst (0.01-0.05 eq.).
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination of 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[4][5] This reaction is instrumental in introducing diverse amine functionalities, which can be crucial for interacting with the kinase active site or for modulating physicochemical properties.
Reaction Scheme:
Caption: Buchwald-Hartwig amination reaction.
Materials and Reagents:
| Reagent | Role | Example |
| 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine | Electrophile | - |
| Amine (primary or secondary) | Nucleophile | Aniline, morpholine, piperidine, etc. |
| Palladium catalyst | Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Catalyst Modifier | XPhos, SPhos, BINAP |
| Base | Activator | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | Reaction Medium | Toluene, 1,4-Dioxane |
General Procedure:
-
To a reaction vessel under an inert atmosphere, add the palladium catalyst (0.01-0.05 eq.), the ligand (0.02-0.10 eq.), and the base (1.5-2.0 eq.).
-
Add 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine (1.0 eq.) and the amine (1.1-1.5 eq.).
-
Add the degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Application in Kinase Inhibitor Synthesis: Targeting VEGFR-2 and PI3K
The diversified library of 5-substituted-2-methyl-oxazolo[4,5-b]pyridines can be screened against a panel of kinases to identify novel inhibitors. The oxazolopyridine scaffold has shown particular promise in targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinase (PI3K), two key targets in cancer therapy.[6][7]
VEGFR-2 Inhibition
VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] Inhibitors of VEGFR-2 can effectively block this process and are used in the treatment of various cancers. The oxazolo[4,5-b]pyridine scaffold can serve as an excellent starting point for the design of VEGFR-2 inhibitors. The pyridine nitrogen can form a key hydrogen bond with the hinge region of the kinase, while the substituent at the 5-position, introduced via Suzuki or Buchwald-Hartwig coupling, can be tailored to occupy the hydrophobic pocket of the ATP-binding site.
Caption: Workflow for developing VEGFR-2 inhibitors.
PI3K Inhibition
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[7][8] Dysregulation of this pathway is a common event in many human cancers, making PI3K an attractive therapeutic target. The oxazolo[4,5-b]pyridine scaffold can also be effectively utilized to develop PI3K inhibitors. Similar to VEGFR-2, the hinge-binding interaction of the pyridine nitrogen is crucial, and the 5-substituent can be optimized to achieve high potency and isoform selectivity. A patent has described the use of 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one derivatives in preparing inhibitors for kinases including PI3K.[9]
Example of a PI3K Inhibitor Scaffold:
A study on thiazolo[5,4-b]pyridine derivatives, a structurally related scaffold, demonstrated potent inhibition of PI3K.[10] This suggests that the oxazolo[4,5-b]pyridine core is a promising starting point for the development of novel PI3K inhibitors.
Conclusion and Future Perspectives
5-Bromo-2-methyl-oxazolo[4,5-b]pyridine is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its straightforward synthesis and the ability to undergo efficient palladium-catalyzed cross-coupling reactions make it an ideal starting point for generating diverse chemical libraries. The protocols provided in this application note offer a solid foundation for researchers to explore the potential of this scaffold in their drug discovery programs.
The demonstrated utility of the oxazolo[4,5-b]pyridine core in targeting key kinases such as VEGFR-2 and PI3K highlights its significance in the development of new therapeutics for cancer and other diseases. Future work in this area could focus on exploring a wider range of coupling partners in the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as investigating the potential of this scaffold to inhibit other kinase families. The continued exploration of the chemical space around the oxazolo[4,5-b]pyridine core is likely to yield novel and potent kinase inhibitors with improved therapeutic profiles.
References
-
Buchwald–Hartwig amination - Wikipedia. [Link]
- CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone - Google P
- Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR.ACS Medicinal Chemistry Letters, 2018.
- Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein.Journal of Medicinal Chemistry, 2014.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.RSC Advances, 2021.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.The Journal of Organic Chemistry, 2019.
- Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors.Molecules, 2020.
- Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking.Archiv der Pharmazie, 2021.
- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents.RSC Medicinal Chemistry, 2022.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
-
Design, Synthesis, and Biological Evaluation of[9][11]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 2022.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a.Tetrahedron, 2012.
- The PI3K/Akt/mTOR signaling pathway in cancer.Therapeutic Advances in Medical Oncology, 2017.
- Identification of Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors.Molecules, 2020.
- Buchwald-Hartwig Amination - General Overview.ACS Green Chemistry Institute Pharmaceutical Roundtable, 2017.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine
Welcome to the technical support center for the synthesis of 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, providing in-depth troubleshooting advice and practical solutions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine?
A common and effective method involves the cyclization of 2-amino-5-bromo-3-hydroxypyridine with a suitable acetylating agent. The reaction is typically acid-catalyzed, often using polyphosphoric acid (PPA) or acetic anhydride.[1] The selection of the cyclizing agent and reaction conditions is crucial for achieving a good yield.
Q2: How critical is the purity of the starting material, 2-amino-5-bromo-3-hydroxypyridine?
The purity of the starting material is paramount. Impurities can interfere with the cyclization reaction, leading to the formation of side products and a significant reduction in the yield of the desired product. It is highly recommended to purify the starting material by recrystallization or column chromatography before use.
Q3: What are the key reaction parameters to control for a successful synthesis?
The most critical parameters to monitor and control are:
-
Temperature: The reaction temperature significantly influences the rate of reaction and the formation of byproducts.
-
Reaction Time: Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.
-
Moisture: The presence of water can hydrolyze the intermediate species and reagents, leading to lower yields. Therefore, the reaction should be carried out under anhydrous conditions.
-
Stoichiometry of Reagents: The molar ratio of the reactants should be carefully controlled to ensure complete conversion of the starting material.
Q4: What are the expected spectroscopic data for 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine?
While specific data can vary slightly based on the solvent and instrument, you can generally expect the following:
-
¹H NMR: Signals corresponding to the methyl group and the aromatic protons on the pyridine ring.
-
¹³C NMR: Resonances for the carbons of the oxazole and pyridine rings, as well as the methyl group.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C₇H₅BrN₂O, MW: 212.03 g/mol ), along with a characteristic isotopic pattern for a bromine-containing compound.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution & Scientific Rationale |
| Inactive Reagents | Solution: Use fresh or properly stored acetic anhydride or polyphosphoric acid (PPA). Acetic anhydride can hydrolyze over time, and PPA can absorb atmospheric moisture, reducing their reactivity. Rationale: The cyclization reaction relies on the electrophilic character of the acetylating agent and the dehydrating nature of the acid catalyst.[2] Deactivated reagents will fail to promote the necessary intramolecular cyclization. |
| Insufficient Reaction Temperature | Solution: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC. Rationale: The cyclization step often requires sufficient thermal energy to overcome the activation barrier for the intramolecular nucleophilic attack of the hydroxyl group onto the imine carbon. |
| Presence of Moisture | Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon). Rationale: Water can compete as a nucleophile, leading to the hydrolysis of the acetylated intermediate and preventing the desired cyclization. |
| Poor Quality Starting Material | Solution: Purify the 2-amino-5-bromo-3-hydroxypyridine starting material by recrystallization or column chromatography. Confirm its purity by NMR or melting point analysis. Rationale: Impurities can inhibit the catalyst or react with the reagents to form undesired side products, consuming the reactants and lowering the yield. |
Issue 2: Presence of Multiple Spots on TLC, Indicating a Mixture of Products
| Potential Cause | Recommended Solution & Scientific Rationale |
| Side Reactions | Solution: Lower the reaction temperature and monitor the reaction more frequently to avoid prolonged reaction times after the starting material has been consumed. Rationale: Higher temperatures and extended reaction times can promote side reactions, such as polymerization or the formation of isomeric byproducts. |
| Incomplete Cyclization | Solution: Increase the amount of the cyclizing agent (e.g., PPA) or the reaction time. Rationale: An insufficient amount of the catalyst or a shorter reaction time may lead to the presence of unreacted acetylated intermediate alongside the final product. |
| Over-bromination | Solution: If bromination is performed in situ or if there are residual brominating agents, ensure the stoichiometry is correct. Rationale: The pyridine ring is susceptible to electrophilic substitution, and harsh conditions or excess brominating agents can lead to the formation of di-brominated species. |
Issue 3: Product Decomposition During Workup or Purification
| Potential Cause | Recommended Solution & Scientific Rationale |
| Harsh pH Conditions during Workup | Solution: Use a mild base (e.g., saturated sodium bicarbonate solution) for neutralization and avoid strong acids or bases. Rationale: The oxazole ring can be sensitive to extreme pH conditions, which may lead to ring-opening or other degradation pathways. |
| High Temperatures during Purification | Solution: If using distillation, perform it under reduced pressure to lower the boiling point. For column chromatography, avoid using highly polar solvents for extended periods if the product shows signs of degradation on silica gel. Rationale: Thermal stress can cause decomposition of the product. The acidic nature of silica gel can also degrade sensitive compounds. |
| Oxidation | Solution: Store the purified product under an inert atmosphere and in a cool, dark place. Rationale: Heterocyclic compounds can be susceptible to oxidation, especially if they have electron-rich ring systems. |
Experimental Protocols
Synthesis of 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine
This protocol is a general guideline and may require optimization.
Materials:
-
2-amino-5-bromo-3-hydroxypyridine
-
Acetic anhydride
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Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate
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Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-bromo-3-hydroxypyridine (1.0 eq).
-
Reagent Addition: Under an inert atmosphere, add polyphosphoric acid (PPA) (10-20 times the weight of the starting material).
-
Add acetic anhydride (1.1 - 1.5 eq) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 120-140 °C and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).
-
Workup: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of ice-cold water with vigorous stirring.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
Reaction Mechanism
Caption: Proposed reaction mechanism.
Data Summary
| Parameter | Recommended Value | Rationale |
| Reaction Temperature | 120-140 °C | To provide sufficient activation energy for cyclization. |
| Reaction Time | 2-4 hours | Should be optimized by monitoring the reaction progress. |
| Molar Ratio (Acetic Anhydride) | 1.1 - 1.5 eq | A slight excess ensures complete acetylation of the starting material. |
| PPA amount | 10-20x weight of SM | Acts as both a catalyst and a solvent.[2] |
| Workup pH | 7-8 | To avoid acid or base-catalyzed decomposition of the product. |
References
-
SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. (2001, March 30). Retrieved from [Link]
-
Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives | Request PDF. (2025, August 5). Retrieved from [Link]
-
Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation | The Journal of Organic Chemistry. (n.d.). Retrieved from [Link]
-
Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]
Sources
Stability and degradation of 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine under experimental conditions
Welcome to the technical support center for 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your research.
Introduction to the Stability of 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine
5-Bromo-2-methyl-oxazolo[4,5-b]pyridine is a heterocyclic compound with a fused ring system that is of interest in medicinal chemistry and materials science. The stability of this molecule is governed by the interplay of its three key structural features: the aromatic oxazolo[4,5-b]pyridine core, the bromo substituent, and the methyl group. While the fused aromatic system imparts a degree of stability, the individual components can be susceptible to degradation under certain experimental conditions. Understanding these potential degradation pathways is crucial for designing robust experiments, ensuring the integrity of your results, and for the proper handling and storage of the compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Section 1: Handling and Storage
Question 1: What are the recommended storage conditions for 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine to ensure its long-term stability?
Answer: For optimal long-term stability, 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine should be stored in a tightly sealed container, protected from light, moisture, and extreme temperatures. We recommend storage at 2-8 °C in a desiccator. The rationale for these conditions is to mitigate the primary degradation risks:
-
Hydrolysis: The oxazole ring can be susceptible to hydrolysis, particularly in the presence of moisture and acidic or basic conditions.
-
Photodegradation: Aromatic bromine compounds can be light-sensitive, leading to debromination or other photochemical reactions.[1]
-
Thermal Decomposition: While generally stable at room temperature, prolonged exposure to high temperatures can lead to decomposition.
Question 2: I've noticed a change in the color of my solid 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine sample over time. What could be the cause?
Answer: A change in color, such as yellowing or darkening, is often an indicator of degradation. The most likely causes are:
-
Photodegradation: Exposure to light, especially UV light, can cause the formation of colored impurities. This is a known issue with brominated aromatic compounds.[1]
-
Oxidation: The methyl group on the pyridine ring can be susceptible to oxidation, which may lead to the formation of colored byproducts.
-
Impurities: The presence of residual solvents or catalysts from synthesis could also contribute to color changes over time.
To troubleshoot this, we recommend analyzing a small portion of the sample by HPLC with a photodiode array (PDA) detector to check for the emergence of new peaks, which would indicate the presence of degradation products.
Section 2: Stability in Solution
Question 3: My experimental protocol involves dissolving 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine in an acidic or basic aqueous solution. Should I be concerned about degradation?
Answer: Yes, you should exercise caution when using acidic or basic aqueous solutions. The oxazole ring is known to be susceptible to hydrolysis under both acidic and basic conditions, which can lead to ring-opening.[2]
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the nitrogen atom of the oxazole ring can be protonated, making the ring more susceptible to nucleophilic attack by water. This can lead to the formation of an α-amino ketone derivative.[2]
-
Base-Catalyzed Hydrolysis: Strong bases can also promote the hydrolysis of the oxazole ring.
Troubleshooting Tip: If your experiment requires pH adjustment, it is advisable to prepare the solution immediately before use and to keep it at a low temperature to minimize the rate of degradation. For longer-term experiments, consider using a buffered solution at a pH as close to neutral as possible. We recommend performing a preliminary stability study by monitoring the compound in your chosen solvent system over time using HPLC or LC-MS.
Question 4: I am performing a reaction that involves a strong nucleophile. Could this affect the stability of 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine?
Answer: Yes, the bromine atom on the pyridine ring can be susceptible to nucleophilic aromatic substitution (SNAr). Pyridines with leaving groups, such as bromine, can react with strong nucleophiles.[3] The electron-withdrawing nature of the fused oxazole ring may further activate the pyridine ring towards nucleophilic attack.
Experimental Consideration: The reactivity will depend on the nature of the nucleophile, the reaction temperature, and the solvent. If you observe unexpected byproducts in your reaction, consider the possibility of nucleophilic displacement of the bromine atom.
Section 3: Thermal and Photochemical Stability
Question 5: What is the expected thermal stability of 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine? At what temperature should I expect decomposition?
Recommendation: For any application involving heating, we strongly recommend performing a thermogravimetric analysis (TGA) to determine the precise decomposition temperature of your specific batch of 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine.
Question 6: My experiment requires irradiation with UV light. Is 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine photostable?
Answer: Brominated aromatic compounds are often susceptible to photodegradation.[1] The carbon-bromine bond can be cleaved by UV light, leading to the formation of radical species and subsequent degradation products. The primary photodegradation pathway is often debromination.
Precautionary Measures: If your experiment involves UV light, it is crucial to run a control experiment to assess the photostability of 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine under your specific conditions. You can monitor the reaction by HPLC to quantify any degradation. If significant degradation is observed, you may need to use a filter to block the most damaging wavelengths of light or find an alternative synthetic route that avoids photochemical steps.
Experimental Protocols for Stability Assessment
To empower you to assess the stability of 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine under your own experimental conditions, we provide the following general protocols for forced degradation studies.
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[6][7][8][9]
Materials:
-
5-Bromo-2-methyl-oxazolo[4,5-b]pyridine
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Appropriate buffers (e.g., phosphate buffer)
-
HPLC system with a PDA or UV detector and a C18 column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H2O2. Keep at room temperature for 24 hours.
-
Thermal Degradation (in solution): Dilute 1 mL of the stock solution with 9 mL of a 1:1 mixture of acetonitrile and water. Heat at 80 °C for 48 hours.
-
Photodegradation: Expose a solution of the compound (in a quartz cuvette) to a calibrated light source (e.g., a photostability chamber) for a defined period.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable, validated HPLC method to determine the percentage of degradation and to observe the formation of any degradation products.
-
Table 1: Summary of Potential Degradation Pathways and Conditions
| Stress Condition | Potential Degradation Pathway | Key Molecular Feature Involved |
| Acidic pH | Hydrolysis, Ring Opening | Oxazole Ring |
| Basic pH | Hydrolysis, Ring Opening | Oxazole Ring |
| Oxidation (e.g., H₂O₂) | Oxidation of methyl group, Ring oxidation | Methyl Group, Aromatic Rings |
| High Temperature | Thermal Decomposition | Entire Molecule |
| UV/Visible Light | Photodegradation, Debromination | Bromo Substituent, Aromatic Rings |
| Strong Nucleophiles | Nucleophilic Aromatic Substitution | Bromo Substituent |
Visualizing Potential Degradation Pathways
To provide a clearer understanding of the potential degradation mechanisms, the following diagrams illustrate the key pathways discussed.
Caption: Acid-catalyzed hydrolysis of the oxazole ring.
Caption: Photodegradation leading to debromination.
Caption: Nucleophilic substitution of the bromo group.
References
-
Chempanda. Bromopyridine: Common isomorphs, synthesis, applications and storage. Chempanda. Available from: [Link].
-
Chegg. Solved Pyridinium tribromide is preferred in bromination. Chegg.com. Published October 28, 2018. Available from: [Link].
- Gao H, et al. Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Journal of Chemistry. 2020;98(5):245-251.
- Li Y, et al. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Molecules. 2022;27(15):4933.
-
Química Organica.org. Nucleophilic substitution reactions in pyridine. Available from: [Link].
-
Wikipedia. Oxazole. In: Wikipedia. ; 2023. Available from: [Link].
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available from: [Link].
-
CUTM Courseware. Oxazole.pdf. Available from: [Link].
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link].
- Wang T, et al. Silver-Catalyzed [3 + 2] Cyclization Reaction of α-Azidovinyl Acids with RCF2-Imidoyl Sulfoxonium Ylides: Synthesis of Polyfluoroalkyl-Substituted 2H-Pyrrole Derivatives. The Journal of Organic Chemistry. 2023;88(3):1637-1647.
- Gurczynski M, et al. OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. Polish Journal of Chemistry. 1981;55:1447-1452.
- Roge AB, et al. Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. 2014;7(1):99-102.
-
Emory EHSO. INCOMPATIBILITY OF COMMON LABORATORY CHEMICALS. Available from: [Link].
- Jacobi PA, et al. An unusually facile ring opening of 5-alkoxyoxazoles. Application to the synthesis of dimethoxy-.alpha.-methyldopa. The Journal of Organic Chemistry. 1981;46(26):5416-5418.
- Tang H, et al. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Journal of Bacteriology. 2013;195(16):3553-3561.
-
Ghaffari M, et al. The 4-substitution of 3-bromopyridines with additional nucleophiles. a.... ResearchGate. Available from: [Link].
- Bunnett JF, et al. Photostimulated reactions of 2-bromopyridine and 2-chloroquinoline with nitrile-stabilized carbanions and certain other nucleophiles. The Journal of Organic Chemistry. 1975;40(13):1920-1924.
-
Fetzner S. Microbial Degradation of Pyridine and Pyridine Derivatives. ResearchGate. Available from: [Link].
-
den Hertog HJ, et al. On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. ResearchGate. Available from: [Link].
-
Bajaj S, et al. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available from: [Link].
- Klick S, et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. 2005;38(5):771-781.
- Smith A, et al. Physical and Chemical Compatibility of Medications Commonly Used in Critically Ill Patients with Balanced Crystalloids: A Systematic Review. Journal of Pharmacy Practice. 2023;36(3):617-627.
-
ATSDR. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. Available from: [Link].
- George GA, et al. Investigation of the products of oxidation of methylpyridines under aqueous conditions by gas chromatography–mass spectrometry. The Analyst. 1999;124(1):83-88.
- Allard S, et al. Impact of brominated amines on monochloramine stability during in-line and pre-formed chloramination assessed by kinetic modelling. Science of The Total Environment. 2018;618:119-127.
- Thomas C.
- Lee C-C, et al. Thermoresponsive Platinum(II) 2,6-Di(pyrid-2-yl)pyrazine Complexes with Unusual Aggregation Behavior upon Heating. Inorganic Chemistry. 2017;56(14):8351-8359.
- Bolognesi ML, et al. 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Journal of Medicinal Chemistry. 2005;48(1):24-27.
-
Al-Mughaid H, et al. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate. Available from: [Link].
- Li J, et al. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. 2016;82(11):3266-3275.
-
The Organic Chemistry Tutor. Nucleophilic substitution of pyridine. YouTube. Published August 7, 2017. Available from: [Link].
- Weidlich T, et al. Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution.
-
MedCrave online. Forced Degradation Studies. Published December 14, 2016. Available from: [Link].
- Gikic M, et al. Potential intravenous drug incompatibilities in a pediatric unit. PLOS ONE. 2018;13(1):e0190933.
- Liu Z, et al. Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides.
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link].
-
Chemguide. What is nucleophilic substitution?. Available from: [Link].
- Vijayakumar A, et al. Intravenous Drug Incompatibilities in the Intensive Care Unit of a Tertiary Care Hospital in India: Are they Preventable?. Journal of Young Pharmacists. 2020;12(1):92-96.
-
Jędrzejczyk M, et al. Oxidation of 3-methylpyridine to KN with oxygen or air. ResearchGate. Available from: [Link].
- Blazsó M, et al. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis. 2002;64(2):233-245.
- de Souza Rangel F, et al. Drug incompatibilities in the adult intensive care unit of a university hospital. Revista da Associação Médica Brasileira. 2018;64(2):138-144.
-
Wikipedia. Organofluorine chemistry. In: Wikipedia. ; 2023. Available from: [Link].
- Weidlich T, et al. Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. ajrconline.org [ajrconline.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Refining the workup procedure for isolating 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine
Welcome to the technical support center for the synthesis and purification of 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Here, we provide in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you navigate the common challenges encountered during the workup and isolation of this compound.
The synthesis of oxazolo[4,5-b]pyridines, while conceptually straightforward, often presents challenges in the purification phase.[1] The unique electronic properties conferred by the fused heterocyclic system, combined with the presence of a bromine atom, can lead to unexpected solubility profiles, difficulties in crystallization, and susceptibility to certain side reactions. This guide aims to provide a rational, mechanistic-based approach to overcoming these hurdles.
Assumed Synthetic Pathway
For the context of this guide, we will assume the synthesis of 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine is achieved via the cyclocondensation of 5-bromo-2-amino-3-hydroxypyridine with a suitable acetylating agent, such as acetic anhydride, often in the presence of a high-boiling point solvent or acid catalyst.[2]
I. Standard Workup Procedure: A Step-by-Step Protocol
This protocol represents a generalized procedure. Specific volumes and timings should be optimized for your reaction scale.
-
Reaction Quenching: Upon completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. Slowly and carefully add the mixture to a beaker containing crushed ice or cold water with vigorous stirring.
-
pH Adjustment: The resulting aqueous slurry will likely be acidic. Adjust the pH to approximately 8-9 by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 2 M) sodium hydroxide (NaOH) solution. Monitor the pH closely with a pH meter or pH strips.
-
Liquid-Liquid Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Washing the Organic Phase: Combine the organic extracts and wash sequentially with:
-
Deionized water (to remove water-soluble inorganic salts).
-
Saturated aqueous sodium chloride solution (brine) (to aid in the removal of residual water and prevent emulsion formation in subsequent steps).
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude material can be further purified by flash column chromatography on silica gel or by crystallization from an appropriate solvent system.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the workup procedure in a question-and-answer format.
Reaction Quenching & pH Adjustment
Q1: My reaction mixture is a thick, viscous slurry that is difficult to transfer and quench. What should I do?
A1: This is a common issue when using reagents like polyphosphoric acid (PPA) or Eaton's reagent.
-
Expert Insight: Instead of adding the reaction mixture to water, try adding the ice/water directly to the reaction flask in small portions with vigorous mechanical stirring. This should be done in a fume hood and with appropriate personal protective equipment, as the quenching process can be exothermic.
-
Causality: The high viscosity is due to the polymeric nature of the reagent. Diluting it in situ will break it down and make it more manageable. If the product is highly insoluble, adding a small amount of a co-solvent like ethyl acetate during the quench can also help to keep it in solution.
Q2: What is the optimal pH for the extraction of 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine, and why is it critical?
A2: The optimal pH for extraction is typically in the range of 8-9.
-
Expert Insight: The oxazole ring system is weakly basic, with the pKa of the conjugate acid of the parent oxazole being approximately 0.8.[3] The pyridine nitrogen will be more basic, but still relatively weak. By adjusting the pH to slightly basic (8-9), you ensure that the molecule is in its neutral, unprotonated form.
-
Causality: The neutral form of the molecule is significantly more soluble in organic solvents like ethyl acetate or dichloromethane than its protonated (salt) form.[4][5] If the pH is too acidic, the compound will remain in the aqueous layer as a salt, leading to poor extraction efficiency and low yields. Conversely, a very high pH (e.g., >11) should be avoided as it could potentially promote hydrolysis of the oxazole ring, although this is more of a concern under acidic conditions.[6][7]
Liquid-Liquid Extraction
Q3: I am consistently getting a persistent emulsion at the interface of the aqueous and organic layers during extraction. How can I resolve this?
A3: Emulsion formation is a frequent problem when working with heterocyclic compounds.
-
Expert Insight: There are several effective techniques to break an emulsion:
-
"Salting Out": Add a significant amount of saturated aqueous sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer will decrease the solubility of the organic components and help to force the separation of the layers.[8]
-
Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool in a Hirsch funnel. This can physically disrupt the emulsion.
-
Patience and Gentle Agitation: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) can allow the layers to separate. Gentle swirling or rocking, rather than vigorous shaking, can also prevent emulsion formation in the first place.
-
-
Causality: Emulsions are often caused by the presence of fine particulate matter or amphiphilic impurities that stabilize the interface between the two immiscible liquids.
Q4: My product yield is very low after extraction, and I suspect the product is not transferring to the organic layer. What are the likely causes?
A4: Low extraction efficiency is a common problem that can usually be traced back to pH or solvent choice.
-
Expert Insight:
-
Verify the pH: Re-check the pH of the aqueous layer after your extractions. If it has drifted back to the acidic side, your compound may have partitioned back into the aqueous phase.
-
Increase Solvent Polarity: If you are using a non-polar solvent like hexanes or diethyl ether, your compound may not be soluble enough. Switch to a more polar solvent like ethyl acetate or dichloromethane. A mixture of solvents can also be effective.
-
Perform More Extractions: It is more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume. Increase the number of extractions from three to five.
-
Purification
Q5: My compound streaks badly on a silica gel column, making separation from impurities impossible. How can I improve the chromatography?
A5: Streaking of basic compounds on acidic silica gel is a classic problem in chromatography.
-
Expert Insight:
-
Add a Basic Modifier: Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to your eluent system.[8] This will neutralize the acidic silanol groups on the silica surface, preventing strong adsorption of your basic compound.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina as your stationary phase instead of silica gel.
-
Check for Insolubility: If the compound is precipitating at the top of the column, it may be due to low solubility in the chosen eluent. Ensure your crude material is fully dissolved before loading it onto the column.
-
Q6: I am trying to crystallize my product, but it keeps "oiling out" instead of forming crystals. What can I do?
A6: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or cooled too quickly.
-
Expert Insight:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Rapid cooling often leads to oiling out.
-
Add More Solvent: The boiling point of your solution may be above the melting point of your compound. Add a small amount of the "good" solvent to the hot solution to lower the saturation point, and then cool slowly.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure crystalline material, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Q7: The final product is a pale yellow or brown solid, but I expect a white or off-white powder. How can I remove the colored impurities?
A7: Colored impurities are common in heterocyclic synthesis and can often be removed with a simple, targeted treatment.
-
Expert Insight:
-
Activated Carbon (Charcoal) Treatment: Dissolve your crude product in a suitable hot solvent. Add a small amount (1-2% by weight) of activated carbon and keep the solution hot for 5-10 minutes. The colored impurities will adsorb onto the surface of the charcoal. Filter the hot solution through a pad of Celite® to remove the charcoal, and then allow the filtrate to cool and crystallize. Caution: Using too much charcoal can lead to a significant loss of your desired product.
-
Recrystallization: Often, a second or even third recrystallization from a different solvent system can effectively remove colored impurities that co-crystallized with your product in the first attempt.
-
III. Data and Visualization
Table 1: Properties of Common Solvents for Workup and Purification
| Solvent | Boiling Point (°C) | Polarity Index | Use Notes |
| Ethyl Acetate | 77.1 | 4.4 | Good general-purpose extraction solvent. |
| Dichloromethane | 39.6 | 3.1 | Excellent for extraction, but has a low boiling point. |
| Hexanes | ~69 | 0.1 | Often used as the "poor" solvent in crystallization. |
| Ethanol | 78.4 | 4.3 | Common crystallization solvent. |
| Isopropanol | 82.6 | 3.9 | Good for crystallization, less volatile than ethanol. |
| Toluene | 110.6 | 2.4 | Can be used for crystallization of less polar compounds. |
Diagrams and Workflows
Caption: General workflow for the workup of 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine.
Caption: Decision tree for resolving emulsions during liquid-liquid extraction.
Caption: Troubleshooting guide for issues encountered during crystallization.
IV. References
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles.[Link]
-
Guillaumet, G., et al. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. ARKIVOC. [Link]
-
Wikipedia. Oxazole.[Link]
-
American Chemical Society Publications. (2010). Solubilities of N-[(4-Bromo-3,5-difluorine)-phenyl]maleimide in Pyridine, Acetone, Tetrahydrofuran, Ethanol, Trichloromethane, a. Journal of Chemical & Engineering Data. [Link]
-
American Chemical Society Publications. (2020). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]
-
Google Patents. Method for purifying a bromine compound.
-
Google Patents. Process for the production of 2-amino-3-hydroxypyridines.
-
PubMed. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science. [Link]
-
ResearchGate. The effect of pH on the competitive liquid-liquid extraction of Pb2+.[Link]
-
ResearchGate. Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using HClO4·SiO2 as supported catalyst.[Link]
-
ResearchGate. (2015). Synthesis and Characterization of Some Transition Metal Complexes of 2-Amino-3-hydroxypyridine and its Application in Corrosion Inhibition.[Link]
-
Royal Society of Chemistry. (2013). Synthesis of substituted pyrenes by indirect methods. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives.[Link]
-
YouTube. (2021). recrystallization & purification of N-bromosuccinimide.[Link]
-
YouTube. (2024). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis.[Link]
-
National Institutes of Health. Methodology for the Synthesis of Substituted 1,3-Oxazoles.[Link]
-
ResearchGate. Extraction of pyridine using systems based on water-soluble polymers.[Link]
-
University of Glasgow. (2017). HOMOLYTIC PATHWAYS TO AROMATIC BROMO-COMPOUNDS.[Link]
-
MDPI. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties.[Link]
-
Google Patents. 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
-
National Institutes of Health. Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines.[Link]
-
IGNOU. Heterocyclic Compounds.[Link]
-
Pipzine Chemicals. Oxazolo[4,5-b]pyridine, 2-Methyl- Properties, Uses, Safety & Synthesis.[Link]
-
Google Patents. Aromatic bromination process.
-
University of Leeds. Heterocyclic Chemistry - TUTORIAL PROBLEMS.[Link]
-
Reddit. Role of Ph in liquid-liquid extraction.[Link]
-
Patents. 2-amino-3-hydroxypyridine and its preparation method and purification method.
-
American Chemical Society Publications. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides.[Link]
-
National Institutes of Health. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation.[Link]
-
MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.[Link]
-
ResearchGate. Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines.[Link]
-
Justia Patents. Process for the production of 2-amino-3-hydroxypyridine derivatives.[Link]
-
ResearchGate. Synthesis and Reactions of Oxazoles.[Link]
-
MDPI. Impact of Pressurized Liquid Extraction and pH on Protein Yield, Changes in Molecular Size Distribution and Antioxidant Compounds Recovery from Spirulina.[Link]
-
Solubility of Things. Pyridine.[Link]
-
University of Rochester. How To: Purify by Crystallization.[Link]
-
Royal Society of Chemistry. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles.[Link]
-
Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[4,3-a]pyridines.[Link]
-
NC State University Libraries. Chapter 24 – Amines and Heterocycles Solutions to Problems.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Oxazole - Wikipedia [en.wikipedia.org]
- 4. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Oxazolo[4,5-b]pyridine Isomers
Introduction: The Challenge of Isomeric Purity in Drug Discovery
The oxazolopyridine scaffold is a privileged heterocyclic system, forming the core of numerous pharmacologically active compounds.[1] Its rigid, planar structure and the presence of hydrogen bond acceptors make it an attractive candidate for designing inhibitors and modulators of various biological targets.[2] However, the synthesis of these compounds can often lead to the formation of multiple constitutional isomers, primarily oxazolo[4,5-b]pyridine, oxazolo[5,4-b]pyridine, and oxazolo[4,5-c]pyridine. As subtle changes in heteroatom placement can drastically alter a molecule's biological activity and pharmacokinetic profile, the unambiguous identification of the correct isomer is a critical step in drug development and materials science.
This guide provides a comprehensive comparison of these key oxazolopyridine isomers, grounded in fundamental spectroscopic principles and supported by experimental data. We will explore how ¹H & ¹³C NMR, UV-Vis, Infrared (IR), and Mass Spectrometry (MS) can be leveraged to confidently distinguish between these closely related structures. Our focus will be on the causality—explaining why these differences arise from their unique electronic landscapes.
The Isomeric Landscape: A Structural Overview
The core challenge lies in the fusion of the oxazole and pyridine rings. The relative positions of the oxazole's oxygen and nitrogen atoms to the pyridine nitrogen define the three primary isomers. Understanding this structural variance is the foundation for interpreting spectroscopic data.
Figure 2: Standardized workflow for isomer characterization.
1. NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Acquisition: Record ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer. [1]For unambiguous assignment, 2D experiments such as COSY (proton-proton correlation) and HSQC/HMBC (proton-carbon correlation) are strongly recommended.
-
Processing: Process the data with appropriate software, referencing the residual solvent peak.
2. UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the sample in a UV-grade solvent (e.g., acetonitrile, chloroform). [3][4]Dilute the stock solution to a final concentration of approximately 1x10⁻⁵ to 2x10⁻⁵ M. [3][4]* Acquisition: Use a dual-beam spectrophotometer and a 1 cm path length quartz cuvette. [3][4]Record the spectrum from 200 to 600 nm, using the pure solvent as a blank. [3][4]* Analysis: Identify the wavelength of maximum absorbance (λmax).
3. IR Spectroscopy
-
Sample Preparation: For solid samples, either mix a small amount with dry KBr powder and press into a thin pellet, or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Acquire a background spectrum first and subtract it from the sample spectrum.
-
Analysis: Identify key stretching frequencies and compare the fingerprint region to reference spectra.
4. Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like methanol or acetonitrile.
-
Acquisition: Infuse the sample into the mass spectrometer. Use a high-resolution instrument (e.g., Q-TOF, Orbitrap) to obtain an accurate mass of the molecular ion for formula confirmation. [3]Perform MS/MS (or CID) on the molecular ion peak to induce fragmentation and record the resulting spectrum.
-
Analysis: Confirm the molecular formula from the accurate mass. Propose fragmentation pathways to explain the major daughter ions observed in the MS/MS spectrum.
Conclusion
The differentiation of oxazolo[4,5-b]pyridine and its constitutional isomers is a non-trivial but achievable task that relies on the synergistic use of multiple spectroscopic techniques. While mass spectrometry and elemental analysis will confirm the molecular formula, NMR spectroscopy stands as the definitive tool for unambiguous structural assignment , providing a detailed map of the molecule's electronic landscape. UV-Vis and IR spectroscopy offer valuable, complementary data that serve as robust confirmation of the assigned structure. By understanding the causal relationships between isomeric structure and spectroscopic output, researchers can confidently identify their target molecules, ensuring the integrity and validity of their subsequent research in medicinal chemistry and materials science.
References
-
Preprints.org. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Available from: [Link].
-
Palamarchuk, I.V., et al. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Chemistry of New Materials. Available from: [Link].
-
Preprints.org. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4- b]pyridine) Derivatives as Terpyridine. Available from: [Link].
-
ResearchGate. Fluorescence properties of the derivatives of oxazolo[4,5-b]pyridyne. Available from: [Link].
-
Palamarchuk, I.V., et al. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Chemistry of New Materials. Available from: [Link].
-
ResearchGate. Quantum chemical study on excited states and charge transfer of oxazolo[4,5-b]-pyridine derivatives. Available from: [Link].
-
PubChem. Oxazolo(4,5-b)pyridine. Available from: [Link].
-
ResearchGate. Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. Available from: [Link].
-
ACS Publications. Utilizing Tautomerization of 2-Amino-Oxazoline in Hydrogen Bonding Tripodal Ligands. Available from: [Link].
-
ACS Publications. 2-Amino-2-oxazolin-4-ones. 11. Tautomerism]. Available from: [Link].
-
Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. Available from: [Link].
-
PubMed. Intramolecular proton transfer in 2-(2'-hydroxyphenyl)oxazolo[4,5-b]pyridine: evidence for tautomer in the ground state. Available from: [Link].
-
MDPI. Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Available from: [Link].
-
National Center for Biotechnology Information. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Available from: [Link].
-
SIELC Technologies. UV-Vis Spectrum of Pyridine. Available from: [Link].
-
Royal Society of Chemistry. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Available from: [Link].
-
MDPI. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Available from: [Link].
Sources
A Strategic Guide to Profiling the Target Selectivity of 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous assessment. A critical milestone in this journey is the comprehensive evaluation of a compound's target selectivity. This guide provides an in-depth, technically-grounded framework for assessing the target selectivity of the novel compound, 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine. We will explore a multi-pronged approach, integrating biochemical and cellular methodologies to build a robust selectivity profile, benchmarked against established kinase inhibitors.
The oxazolo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against various protein kinases. However, potency alone is not a harbinger of therapeutic success. Off-target activities can lead to unforeseen toxicities and a narrow therapeutic window. Therefore, a thorough understanding of a compound's interactions across the kinome is paramount. This guide is designed to be a self-validating system, where each experimental step provides a layer of evidence, contributing to a holistic understanding of the compound's selectivity.
I. Foundational Assessment: Large-Scale Kinase Profiling
The initial and most crucial step is to gain a broad overview of the compound's interaction landscape across the human kinome. This is most efficiently achieved through a large-scale kinase panel screening.
Causality of Experimental Choice: A broad kinase screen provides an unbiased view of potential on- and off-targets. By testing against a diverse set of kinases, we can identify not only the primary target(s) but also any unintended interactions that could lead to adverse effects. This initial screen is a critical decision-making point in the early stages of drug development.
Several commercial vendors offer comprehensive kinase profiling services, employing various assay formats.[1][2][3] For this initial screen, a radiometric or luminescence-based assay is recommended for its high sensitivity and broad applicability.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for measuring kinase activity by quantifying ATP consumption.
-
Compound Preparation: Prepare a 10 mM stock solution of 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine in 100% DMSO. From this, create a serial dilution series to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).
-
Comparator Compounds: Include well-characterized kinase inhibitors as controls.
-
Staurosporine: A potent but non-selective kinase inhibitor, serving as a positive control for broad-spectrum inhibition.
-
Dasatinib: A multi-kinase inhibitor with known targets including BCR-ABL and SRC family kinases.[4]
-
Erlotinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
-
-
Kinase Reaction Setup: In a 384-well plate, combine the kinase, its specific peptide substrate, and the test compound or control at various concentrations.
-
Initiation and Incubation: Initiate the kinase reaction by adding a solution containing ATP at a concentration close to the Km for each specific kinase to ensure physiologically relevant results. Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Signal Generation: Terminate the kinase reaction and measure the remaining ATP using a luciferase-based reagent (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is inversely proportional to kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
Data Presentation: Kinase Selectivity Profile
The results of the kinase screen should be summarized in a clear and comparative table.
| Kinase Target | 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine IC50 (nM) | Staurosporine IC50 (nM) | Dasatinib IC50 (nM) | Erlotinib IC50 (nM) |
| Kinase A | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Kinase B | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| ... (and so on for the entire panel) |
Quantifying Selectivity: To move beyond a qualitative assessment, selectivity can be quantified using metrics like the Gini score . A higher Gini score indicates greater selectivity, signifying that the compound's inhibitory activity is concentrated on a smaller number of kinases.
II. Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
While biochemical assays are essential for determining direct inhibitory activity, they do not confirm that a compound can engage its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to verify target engagement in a cellular context.[5][6][7]
Causality of Experimental Choice: CETSA® relies on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[8][9] By observing a shift in the melting temperature of a protein in the presence of the compound, we can confirm direct physical interaction within the cell. This provides crucial evidence that the compound reaches its intended target and is not simply acting through indirect mechanisms.
Experimental Workflow: CETSA®
Caption: CETSA® workflow to determine target engagement in cells.
Experimental Protocol: CETSA®
-
Cell Line Selection: Choose a cell line known to express the putative target kinase(s) identified in the initial screen. For example, if Kinase A is a key target, a cell line with high endogenous expression of Kinase A would be appropriate.
-
Cell Treatment: Treat cultured cells with a high concentration (e.g., 10-50 µM) of 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a specific lysis buffer. Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
Protein Detection: Analyze the soluble fractions for the presence of the target protein using a specific antibody-based detection method such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Quantify the amount of soluble target protein at each temperature. Plot the normalized protein amount against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.
Data Presentation: CETSA® Melting Curves
The results should be presented as a graph showing the melting curves for the target protein with and without the compound. A clear rightward shift in the curve for the compound-treated sample validates target engagement.
III. Cellular Activity and Cytotoxicity: Assessing Phenotypic Effects
Ultimately, the desired outcome of a selective kinase inhibitor is a specific cellular effect with minimal toxicity to non-target cells. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[10][11][12][13]
Causality of Experimental Choice: The MTT assay provides a quantitative measure of a compound's effect on cell viability. By comparing the cytotoxic effects on a panel of cancer cell lines with varying dependencies on the putative target kinase, we can correlate target inhibition with a cellular phenotype. Including a non-cancerous cell line provides a crucial measure of general cytotoxicity.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Experimental Protocol: MTT Assay
-
Cell Line Panel:
-
Target-Dependent Cancer Cell Line: A cancer cell line known to be reliant on the primary target kinase for survival and proliferation.
-
Target-Independent Cancer Cell Line: A cancer cell line that does not express or depend on the primary target kinase.
-
Non-Cancerous Cell Line: A healthy, non-transformed cell line (e.g., fibroblasts) to assess general cytotoxicity. Examples of commonly used cancer cell lines for kinase inhibitor testing include A549 (lung), MCF7 (breast), and HCT 116 (colon).[14][15]
-
-
Cell Seeding and Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine and the comparator compounds.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).
-
MTT Addition and Solubilization: Add MTT solution to each well and incubate for a few hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability against the logarithm of the compound concentration and determine the GI50 (the concentration that causes 50% growth inhibition).
Data Presentation: Comparative Cytotoxicity
Present the GI50 values in a table for easy comparison across the different cell lines.
| Cell Line | 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine GI50 (µM) | Staurosporine GI50 (µM) | Dasatinib GI50 (µM) | Erlotinib GI50 (µM) |
| Target-Dependent Cancer | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Target-Independent Cancer | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Non-Cancerous | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |
A highly selective and promising compound would exhibit potent growth inhibition in the target-dependent cancer cell line, significantly less activity in the target-independent line, and minimal toxicity in the non-cancerous cell line.
IV. Synthesis and Conclusion
The comprehensive assessment of a compound's target selectivity is a cornerstone of modern drug discovery. By following the structured, multi-faceted approach outlined in this guide, researchers can build a robust and reliable selectivity profile for 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine. This systematic evaluation, from broad kinome screening to cellular target engagement and phenotypic assays, provides the critical data necessary to make informed decisions about the future development of this promising chemical entity. The integration of well-characterized comparator compounds and the application of quantitative selectivity metrics will ensure that the assessment is both rigorous and contextually relevant, ultimately paving the way for the identification of truly selective and effective therapeutic agents.
References
-
Eurofins DiscoverX Kinase Assay Services. [Link]
-
Pharmaron Kinase Profiling Services. [Link]
-
Reaction Biology Kinase Assays. [Link]
-
CETSA® at a Glance, Pelago Bioscience. [Link]
-
CETSA® for Selectivity Profiling, Pelago Bioscience. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement, ACS Publications. [Link]
-
New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells, National Institutes of Health. [Link]
-
Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines, Juniper Publishers. [Link]
-
Cell Viability Assays, National Institutes of Health. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors, National Institutes of Health. [Link]
-
Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives, MDPI. [Link]
Sources
- 1. Kinase Product Solutions [discoverx.com]
- 2. pharmaron.com [pharmaron.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CETSA [cetsa.org]
- 6. pelagobio.com [pelagobio.com]
- 7. pelagobio.com [pelagobio.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. atcc.org [atcc.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. juniperpublishers.com [juniperpublishers.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
